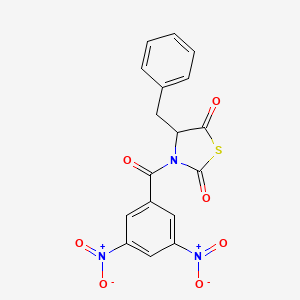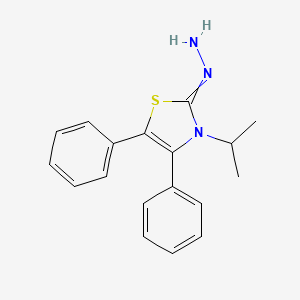
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate hydrazine derivatives with thioamides or related compounds. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or acetonitrile.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C).
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of hydrazine derivatives.
科学研究应用
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interference with metabolic pathways: Affecting cellular processes.
相似化合物的比较
Similar Compounds
Thiazole derivatives: Such as 2-aminothiazole, 2-mercaptothiazole.
Hydrazine derivatives: Such as phenylhydrazine, benzylhydrazine.
Uniqueness
2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is unique due to its specific substitution pattern and the presence of both hydrazine and thiazole functionalities. This combination may confer unique chemical and biological properties.
属性
CAS 编号 |
67644-69-3 |
|---|---|
分子式 |
C18H19N3S |
分子量 |
309.4 g/mol |
IUPAC 名称 |
(4,5-diphenyl-3-propan-2-yl-1,3-thiazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C18H19N3S/c1-13(2)21-16(14-9-5-3-6-10-14)17(22-18(21)20-19)15-11-7-4-8-12-15/h3-13H,19H2,1-2H3 |
InChI 键 |
OCNVRZFMQIBRRA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


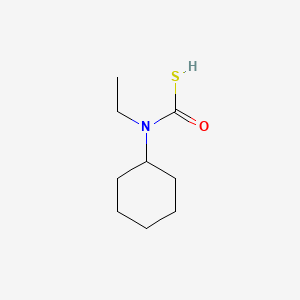

![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)
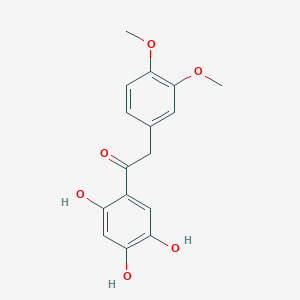

![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)



![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
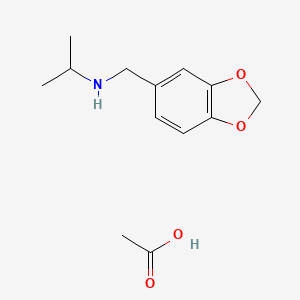
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
